AEC Exhibits 200-Fold Differential Inhibition Between LysRS1 and LysRS2 Enzyme Isoforms
Aminoethylcysteine (AEC) demonstrates a 200-fold difference in inhibitory potency against the two nonorthologous forms of lysyl-tRNA synthetase (LysRS). In vitro assays show AEC inhibits LysRS2 with high efficacy but inhibits LysRS1 200-fold less effectively [1]. This differential inhibition translates to in vivo selectivity: B. subtilis strains expressing only LysRS1 remain relatively insensitive to AEC growth inhibition, whereas wild-type strains expressing LysRS2 show significant growth inhibition under identical conditions [2].
| Evidence Dimension | Inhibition potency fold-difference between LysRS isoforms |
|---|---|
| Target Compound Data | AEC inhibits LysRS1 200-fold less effectively than LysRS2 |
| Comparator Or Baseline | LysRS2 inhibition (baseline for comparison); LysRS1 inhibition (target measurement) |
| Quantified Difference | 200-fold differential inhibition |
| Conditions | In vitro enzyme inhibition assays; in vivo B. subtilis growth inhibition studies |
Why This Matters
This isoform selectivity enables researchers to discriminate between LysRS1- and LysRS2-containing organisms, a capability not demonstrated for oxygen-substituted or selenium-substituted lysine analogs.
- [1] Jester BC, et al. Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. PNAS. 2003;100(24):14351-14356. View Source
- [2] PMC. Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. PMC283595. View Source
